molecular formula C16H17ClN2OS B2998640 [2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone CAS No. 478030-55-6

[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone

Cat. No.: B2998640
CAS No.: 478030-55-6
M. Wt: 320.84
InChI Key: YAGPULHIQXIETH-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is a chemical compound with the molecular formula C16H17ClN2OS. It is known for its unique structure, which includes a thiazole ring, a piperidine ring, and a chlorobenzyl group.

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .

Mode of Action

The compound interacts with its target, PKB, in an ATP-competitive manner, inhibiting the kinase’s activity . This interaction results in the modulation of PKB signaling, potentially leading to the inhibition of cancer cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to anti-cancer effects .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PKB. This can lead to the disruption of cell proliferation and survival pathways, potentially resulting in anti-cancer effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its target . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
  • 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
  • 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone

Uniqueness

2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is unique due to its specific combination of a thiazole ring, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPULHIQXIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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